molecular formula C31H30N2O6 B13221844 3-{1-[(Tert-butoxy)carbonyl]-1H-indol-3-YL}-2-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)propanoic acid

3-{1-[(Tert-butoxy)carbonyl]-1H-indol-3-YL}-2-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)propanoic acid

Cat. No.: B13221844
M. Wt: 526.6 g/mol
InChI Key: ADOHASQZJSJZBT-UHFFFAOYSA-N
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Description

3-{1-[(Tert-butoxy)carbonyl]-1H-indol-3-YL}-2-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)propanoic acid is a complex organic compound that features both indole and fluorenylmethoxycarbonyl (Fmoc) protecting groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(Tert-butoxy)carbonyl]-1H-indol-3-YL}-2-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)propanoic acid typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The tert-butoxycarbonyl (Boc) group is often introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. The Fmoc group is introduced using Fmoc-Cl in the presence of a base like sodium carbonate .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of automated peptide synthesizers and large-scale chromatography for purification .

Chemical Reactions Analysis

Types of Reactions

3-{1-[(Tert-butoxy)carbonyl]-1H-indol-3-YL}-2-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium carbonate.

    Acids: Hydrochloric acid, trifluoroacetic acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3-{1-[(Tert-butoxy)carbonyl]-1H-indol-3-YL}-2-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of protein-ligand interactions due to its ability to mimic certain biological structures.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{1-[(Tert-butoxy)carbonyl]-1H-indol-3-YL}-2-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)propanoic acid involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially modulating their activity. The Fmoc group can facilitate the compound’s incorporation into peptides and proteins, affecting their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{1-[(Tert-butoxy)carbonyl]-1H-indol-3-YL}-2-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)propanoic acid lies in its combination of the indole and Fmoc groups, which confer distinct chemical and biological properties. This makes it a valuable tool in various research applications .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N2O6/c1-31(2,3)39-30(37)33-17-19(20-10-8-9-15-27(20)33)16-26(28(34)35)32-29(36)38-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,17,25-26H,16,18H2,1-3H3,(H,32,36)(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOHASQZJSJZBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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